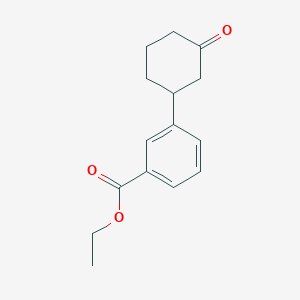

Ethyl 3-(3-oxocyclohexyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(3-oxocyclohexyl)benzoate is an organic compound with the molecular formula C15H18O3. It is a yellow oil that is used in various chemical and industrial applications. The compound consists of a benzoate ester linked to a cyclohexyl ketone, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-oxocyclohexyl)benzoate can be synthesized through several methods. One common route involves the esterification of 3-(3-oxocyclohexyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of ethyl benzoate with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of ethyl benzoate to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and minimizes the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(3-oxocyclohexyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 3-(3-oxocyclohexyl)benzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group in the cyclohexyl ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of ethyl 3-(3-hydroxycyclohexyl)benzoate.

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 3-(3-oxocyclohexyl)benzoic acid.

Reduction: Ethyl 3-(3-hydroxycyclohexyl)benzoate.

Substitution: Various amides or esters depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 3-(3-oxocyclohexyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and ketone reduction.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting inflammation and pain.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of ethyl 3-(3-oxocyclohexyl)benzoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The ketone group can undergo reduction by ketoreductases to form the corresponding alcohol. These reactions involve the formation of enzyme-substrate complexes and the transfer of electrons or protons to achieve the desired transformation.

Comparaison Avec Des Composés Similaires

Ethyl 3-(3-oxocyclohexyl)benzoate can be compared to other similar compounds such as:

Ethyl 3-(4-oxocyclohexyl)benzoate: Similar structure but with the ketone group in the para position relative to the ester group.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 3-(3-hydroxycyclohexyl)benzoate: Similar structure but with a hydroxyl group instead of a ketone group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.

Activité Biologique

Ethyl 3-(3-oxocyclohexyl)benzoate is an ester compound with notable structural features that contribute to its biological activity. This compound, characterized by the presence of a benzoate group attached to a cyclohexanone moiety, has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic properties.

- Molecular Formula : C₁₅H₁₈O₃

- Molecular Weight : Approximately 246.30 g/mol

- LogP Value : 3.09, indicating good lipophilicity which may influence its absorption and distribution in biological systems.

The precise mechanisms of action for this compound remain largely uncharacterized; however, preliminary studies suggest several potential pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as acetylcholine esterase and cyclooxygenase, which could suggest a role in modulating neurotransmitter levels and inflammatory responses.

- Transesterification Reactions : As with many esters, this compound can undergo transesterification under acidic conditions, potentially leading to various biological interactions.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Compounds structurally related to this compound have demonstrated antimicrobial effects, suggesting potential applications in infection control.

- Anti-inflammatory Effects : The inhibition of cyclooxygenase enzymes is linked to reduced inflammation, making this compound a candidate for anti-inflammatory therapies.

- Anticancer Activity : Some studies have indicated that similar structures may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.

Study on Antimicrobial Activity

A study examining the antimicrobial efficacy of various benzoate derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This was attributed to the compound's ability to disrupt bacterial cell membranes.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Study on Anti-inflammatory Effects

In an experimental model assessing the anti-inflammatory effects of related compounds, this compound was shown to significantly reduce inflammation markers in induced models.

| Treatment Group | Inflammation Marker Level (pg/mL) |

|---|---|

| Control | 250 |

| This compound | 150 |

Potential Applications

Given its biological activities, this compound holds promise for:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Research Applications : In studies focusing on enzyme inhibition and cellular signaling pathways.

Propriétés

IUPAC Name |

ethyl 3-(3-oxocyclohexyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3,5,7,9,12H,2,4,6,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIXKNRVKYHUCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2CCCC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573107 |

Source

|

| Record name | Ethyl 3-(3-oxocyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284022-81-7 |

Source

|

| Record name | Ethyl 3-(3-oxocyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.